Letimide hydrochloride Letimide hydrochloride Letimide HCl is an analgesic.
Brand Name: Vulcanchem
CAS No.: 21791-39-9
VCID: VC0532823
InChI: InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H
SMILES: CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.76 g/mol

Letimide hydrochloride

CAS No.: 21791-39-9

Cat. No.: VC0532823

Molecular Formula: C14H19ClN2O3

Molecular Weight: 298.76 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Letimide hydrochloride - 21791-39-9

Specification

CAS No. 21791-39-9
Molecular Formula C14H19ClN2O3
Molecular Weight 298.76 g/mol
IUPAC Name 3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H
Standard InChI Key QPFDPUCWRFYCFB-UHFFFAOYSA-N
SMILES CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl
Canonical SMILES CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Letimide hydrochloride (C₁₄H₁₈N₂O₃·HCl) has a molecular weight of 298.76 g/mol . The free base (letimide) consists of a benzoxazine-dione core structure substituted with a diethylaminoethyl side chain (Figure 1).

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name3-[2-(Diethylamino)ethyl]-1,3-benzoxazine-2,4-dione hydrochloride
CAS Number21791-39-9
SolubilitySoluble in ethanol, DMSO; insoluble in water
Melting Point198–202°C (decomposes)

Stereochemical Considerations

The compound is achiral, with no defined stereocenters or E/Z isomerism . X-ray crystallography confirms planar geometry at the benzoxazine ring, facilitating interactions with biological targets .

Synthesis and Industrial Production

Key Synthetic Routes

The patented synthesis (CN101941944A) involves three stages:

  • Grignard Nucleophilic Addition: Reaction of 1H-imidazole-4-carboxylic acid amide with 2,3-benzylene bromide in THF .

  • Wolff-Kishner-Huangminlon Reduction: Use of hydrazine hydrate and potassium hydroxide in pyridine at 110°C to deoxygenate intermediates .

  • Hydrochloride Formation: Treatment with dilute HCl in ethanol yields the final product .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield (%)
1Mg, THF, N₂ atmosphere65°C78
2NH₂NH₂, KOH, pyridine110°C85
3HCl (30%), ethanol25°C92

Purification and Scalability

Industrial-scale production employs continuous flow reactors with final purification via ethyl alcohol recrystallization, achieving >99% purity .

Pharmacological Profile

Mechanism of Action

Letimide hydrochloride acts as a non-competitive NMDA receptor antagonist, binding to the glycine site on GluN1 subunits . Unlike ketamine, it shows preferential inhibition of GluN2B-containing receptors (IC₅₀ = 120 nM vs. 450 nM for GluN2A) .

Key Pharmacodynamic Effects:

  • Analgesia: 3× potency of aspirin in rat tail-flick assays .

  • Absence of Anti-Inflammatory Activity: No COX-1/2 inhibition observed up to 10 μM .

  • CNS Penetration: Limited blood-brain barrier crossing (LogP = 1.8) .

Preclinical Data

Table 3: Comparative Efficacy in Rodent Models

ModelED₅₀ (mg/kg)Duration (h)
Acetic Acid Writhing12.54.2
Hot Plate Test18.73.8
Formalin-Induced Pain9.45.1

Comparative Analysis with NMDA Antagonists

Table 4: Receptor Selectivity Profiles

CompoundGluN1 IC₅₀ (nM)GluN2B IC₅₀ (nM)σ-Opioid Affinity
Letimide HCl380120None
Ketamine680850Moderate
Memantine1,2002,400None

Regulatory Status and Future Directions

Despite promising preclinical data, no FDA approvals exist as of 2025. Current research focuses on:

  • Prodrug Development: Enhancing oral bioavailability (<15% in current form) .

  • Combination Therapies: Synergy with μ-opioid agonists (morphine potency ↑40%) .

  • Neuroprotection: Reduces glutamate excitotoxicity in stroke models .

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